Lead(II) sulfide

Infrared Detection Photoconductors SWIR Sensors

Choose PbS for peak 1-3µm NIR sensitivity (D* ~1.5×10^11 Jones), outperforming PbSe. Its large Bohr radius (~18nm) enables tunable SWIR quantum dots for advanced photovoltaics (theoretical PCE up to 32.9%). Alloyed grades offer a cost-effective PbTe alternative for thermoelectrics (ZT ~1.0 at 700K). Verify compliance and request bulk pricing.

Molecular Formula PbS
Molecular Weight 239 g/mol
CAS No. 1314-87-0
Cat. No. B075296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) sulfide
CAS1314-87-0
Synonymsgalena
kohl
lead sulfide
surma
Molecular FormulaPbS
Molecular Weight239 g/mol
Structural Identifiers
SMILESS=[Pb]
InChIInChI=1S/Pb.S
InChIKeyXCAUINMIESBTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01244 g/100 mL water at 20 °C
Insoluble in water
Soluble in acid
Soluble in nitric acid, hot, dilute hydrochloric acid
Insoluble in alcohol, potassium hydroxide

Lead(II) Sulfide (CAS 1314-87-0) in Semiconductor and Optoelectronic Applications: A Technical Procurement Overview


Lead(II) sulfide (PbS) is a narrow bandgap IV-VI semiconductor belonging to the lead chalcogenide family, alongside PbSe and PbTe. It naturally occurs as the mineral galena and crystallizes in the cubic rock salt (NaCl) structure [1]. PbS is a cornerstone material in the near-infrared (NIR) spectrum (1–3 µm), where it is widely employed in photoconductive infrared detectors due to its high sensitivity and favorable cost-to-performance ratio [2]. Beyond its role as a bulk IR sensor, its exceptionally large exciton Bohr radius of ~18 nm enables pronounced quantum confinement effects in nanocrystalline forms (quantum dots), allowing for broad spectral tunability across the NIR and short-wave infrared (SWIR) regions, which is leveraged in advanced photovoltaics and light-harvesting devices [3].

Why Lead(II) Sulfide Cannot Be Directly Substituted by Generic In-Class Analogs


Despite belonging to the same lead chalcogenide group, direct substitution of PbS with PbSe or PbTe is often technically invalid and can result in substantial performance degradation or system incompatibility. These three compounds exhibit distinct, application-critical divergences in their intrinsic properties. For instance, the narrow bandgap of PbTe (0.29 eV) renders it unsuitable for 1–3 µm SWIR detection, where PbS (0.41 eV) is optimal, while PbSe presents a different operational wavelength range and a specific detectivity (D*) roughly an order of magnitude lower than PbS in its primary band [1]. In nanoscale applications, PbS's exceptionally large Bohr radius enables strong quantum confinement that is fundamentally different from the electronic structures of other binary sulfides like CdS, which has a much wider bandgap and negligible NIR response [2]. Even in thermoelectric applications, where PbTe is the commercial benchmark, unmodified PbS exhibits an inherently inferior average figure of merit (ZTave), necessitating strategic alloying and doping to achieve competitive performance [3]. Therefore, selection based on 'lead chalcogenide' alone is insufficient; precise, data-driven material specification is essential.

Quantitative Differentiation of Lead(II) Sulfide: A Comparator-Driven Evidence Guide for Procurement


Detectivity (D*) Advantage of PbS Over PbSe in the SWIR Band

PbS photoconductive detectors exhibit a peak specific detectivity (D*) that is approximately five times higher than that of PbSe detectors at room temperature, making PbS the superior choice for applications requiring maximum sensitivity in the 1–3 µm range. Commercial PbS detectors achieve a peak D* of 1.5 × 10^11 cm·Hz½·W⁻¹ (Jones), whereas PbSe detectors typically exhibit a peak D* of 2.8 × 10^10 Jones [1]. This performance gap is consistently acknowledged in industry literature, which notes that PbSe is approximately an order of magnitude less sensitive than PbS in the overlapping spectral region [2].

Infrared Detection Photoconductors SWIR Sensors

Superior Bandgap Tunability of PbS Quantum Dots via Strong Quantum Confinement

The exceptionally large exciton Bohr radius of PbS (18 nm) enables strong quantum confinement effects, allowing the effective bandgap of PbS quantum dots to be tuned across a wide spectral range (approximately 0.70–1.25 eV, or 1000–1800 nm) by controlling the nanocrystal size [1]. In stark contrast, materials like CdSe possess a much smaller exciton Bohr radius (~5.6 nm), which restricts their quantum confinement regime and fundamentally limits their tunability to the visible spectrum, rendering them unsuitable for near-infrared applications [2].

Quantum Dots Nanomaterials Optoelectronics Tunable Lasers

Enhanced Thermoelectric Figure of Merit (ZT) via PbSe Alloying Compared to Baseline PbS

Unmodified PbS suffers from an intrinsically inferior average thermoelectric figure of merit (ZTave) compared to the commercial benchmark PbTe. However, strategic PbSe alloying and doping demonstrably elevate the performance of PbS to competitive levels. A study reports that alloying PbS with 25 at% PbSe and doping with 0.3 at% Cl sharply reduces thermal conductivity, achieving a peak ZT of ~1.0 at 700 K . This value is directly comparable to commercially applied PbTe materials, thereby mitigating the historical performance gap .

Thermoelectrics Energy Harvesting Materials Engineering

Comparative Power Conversion Efficiency (PCE) in Quantum Dot Solar Cells

In the context of quantum dot solar cells (QDSCs), PbS demonstrates a distinct advantage in simulated power conversion efficiency (PCE) over PbSe, primarily due to its optimal absorber layer thickness for photon absorption and reduced carrier recombination. SCAPS-1D simulation optimization reveals that a 1 µm thick PbS absorber layer yields a maximum PCE of 32.9%, whereas the performance of PbSe declines with increased thickness due to its layer-dependent bandgap [1]. Under optimized, non-cascade conditions, PbS achieves a PCE of 24.6%, which is comparable to the 26.2% achieved by PbSe but with a more forgiving thickness tolerance [1].

Photovoltaics Quantum Dot Solar Cells Renewable Energy

Validated Research and Industrial Applications for Lead(II) Sulfide Based on Comparative Evidence


High-Sensitivity SWIR Detection and Spectroscopy (1–3 µm)

Deploy PbS-based photoconductive detectors in spectroscopic instruments, gas analyzers, and flame detection systems requiring maximum sensitivity in the 1–3 µm wavelength range. The documented ~5× higher peak D* of PbS (1.5 × 10^11 Jones) compared to PbSe (2.8 × 10^10 Jones) directly translates to a lower noise floor and superior detection of trace gases or weak thermal emissions [1]. This makes PbS the preferred detector material over PbSe or extended InGaAs when optimizing for cost-effectiveness and performance in uncooled SWIR applications.

Nanocrystalline NIR/SWIR Light Harvesting and Photovoltaics

Utilize PbS quantum dots (QDs) as the active absorber layer in next-generation solar cells and NIR photodetectors. The large 18 nm Bohr radius enables strong quantum confinement, granting access to a tunable bandgap spanning 1000–1800 nm, a spectral region where CdSe QDs are fundamentally non-responsive [2]. Furthermore, simulation data confirm that optimized PbS QD solar cells can achieve a theoretical PCE of up to 32.9%, surpassing the performance potential of PbSe QDs in similar architectures [3]. This scenario justifies the selection of PbS QDs for maximizing the harvesting of NIR photons, particularly in tandem solar cell configurations.

Cost-Competitive Thermoelectric Energy Harvesting at Elevated Temperatures

Apply specifically alloyed and doped PbS (e.g., PbS + 25 at% PbSe + 0.3 at% Cl) in high-temperature thermoelectric generators. While baseline PbS exhibits a low ZT, this specific composition achieves a peak ZT of ~1.0 at 700 K, which is on par with the commercially dominant material PbTe . This validated performance metric supports the procurement of alloyed PbS as a more earth-abundant and potentially lower-cost alternative to PbTe for waste heat recovery applications operating in the 500–800 K range, thereby addressing both technical and economic procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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